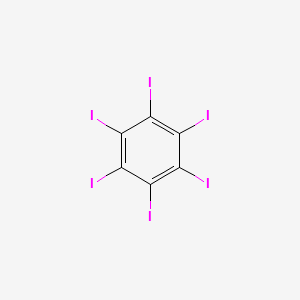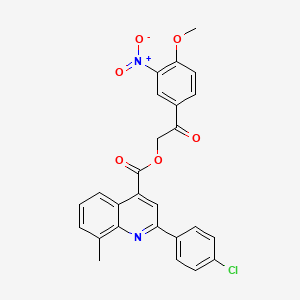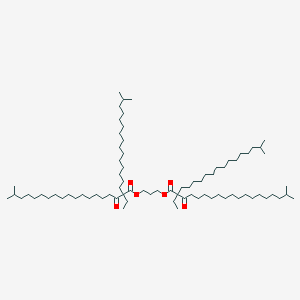
Trimethylolpropane triisooctadecanoate, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a triester derived from trimethylolpropane and isooctadecanoic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylolpropane triisooctadecanoate is synthesized through the esterification of trimethylolpropane with isooctadecanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of trimethylolpropane triisooctadecanoate involves large-scale esterification reactors where trimethylolpropane and isooctadecanoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated, and water is continuously removed to ensure complete esterification. The final product is then purified through distillation or other separation techniques to obtain high-purity trimethylolpropane triisooctadecanoate .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylolpropane triisooctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester groups are exchanged with other alcohols or acids .
Common Reagents and Conditions
Esterification: Involves trimethylolpropane and isooctadecanoic acid with an acid catalyst (e.g., sulfuric acid) at 60-80°C.
Hydrolysis: Requires water and a base (e.g., sodium hydroxide) to break the ester bonds, forming trimethylolpropane and isooctadecanoic acid.
Transesterification: Utilizes other alcohols or acids in the presence of a catalyst (e.g., sodium methoxide) to exchange ester groups.
Major Products Formed
Esterification: Trimethylolpropane triisooctadecanoate.
Hydrolysis: Trimethylolpropane and isooctadecanoic acid.
Transesterification: New esters depending on the alcohols or acids used.
Aplicaciones Científicas De Investigación
Trimethylolpropane triisooctadecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a lubricant base stock due to its excellent thermal stability and low volatility.
Biology: Employed in the formulation of biolubricants that are biodegradable and environmentally friendly.
Industry: Utilized in the production of high-performance lubricants, hydraulic fluids, and metalworking fluids.
Mecanismo De Acción
The mechanism of action of trimethylolpropane triisooctadecanoate involves its ability to form a stable film on surfaces, reducing friction and wear. Its molecular structure allows it to interact with metal surfaces, providing a protective layer that prevents oxidation and corrosion. The ester bonds in the compound contribute to its thermal stability and resistance to degradation under high temperatures .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylolpropane tris(3-mercaptopropionate): Another triester of trimethylolpropane, used as a crosslinking agent in polymer chemistry.
Trimethylolpropane trioleate: Used as a biolubricant with similar properties but derived from oleic acid.
Uniqueness
Trimethylolpropane triisooctadecanoate is unique due to its high molecular weight and the presence of long-chain isooctadecanoic acid esters. This gives it superior lubricating properties and thermal stability compared to other trimethylolpropane esters. Its ability to form a stable, protective film on metal surfaces makes it particularly valuable in high-performance lubricant applications .
Propiedades
Fórmula molecular |
C79H152O6 |
|---|---|
Peso molecular |
1198.0 g/mol |
Nombre IUPAC |
3-[2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoyl]oxypropyl 2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoate |
InChI |
InChI=1S/C79H152O6/c1-11-78(66-57-49-41-33-25-17-21-29-37-45-53-62-72(7)8,74(80)64-55-47-39-31-23-15-13-19-27-35-43-51-60-70(3)4)76(82)84-68-59-69-85-77(83)79(12-2,67-58-50-42-34-26-18-22-30-38-46-54-63-73(9)10)75(81)65-56-48-40-32-24-16-14-20-28-36-44-52-61-71(5)6/h70-73H,11-69H2,1-10H3 |
Clave InChI |
XKBGOZUEVBYOMF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCCCCCCCCCCCC(C)C)(C(=O)CCCCCCCCCCCCCCC(C)C)C(=O)OCCCOC(=O)C(CC)(CCCCCCCCCCCCCC(C)C)C(=O)CCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)
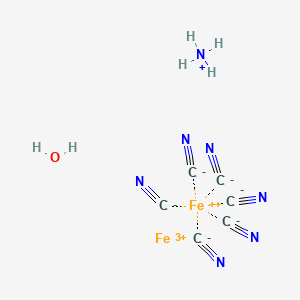
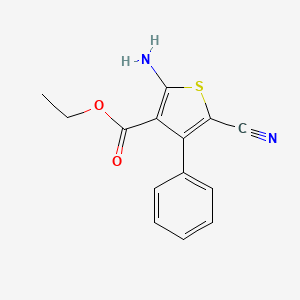

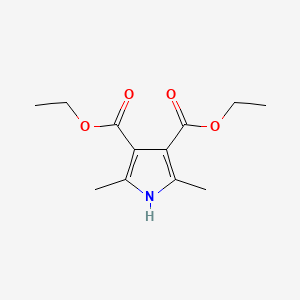
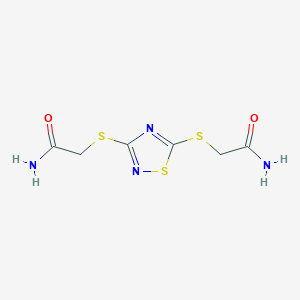
![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)
![2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12050237.png)
![[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid](/img/structure/B12050245.png)
